molecular formula C10H12BrNO2 B13493214 2-Amino-4-(2-bromophenyl)butanoic acid

2-Amino-4-(2-bromophenyl)butanoic acid

Cat. No.: B13493214
M. Wt: 258.11 g/mol
InChI Key: OMFRQEMZOQGSSC-UHFFFAOYSA-N
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Description

2-Amino-4-(2-bromophenyl)butanoic acid is an organic compound that features both an amino group and a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4-(2-bromophenyl)butanoic acid involves starting from N-Boc-glutamic acid tert-butyl ester. The double tert-butyl protection is necessary to prevent partial racemization during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, radical reactions, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-bromophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(2-bromophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-bromophenyl)butanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-bromophenyl)butanoic acid is unique due to the position of the bromine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-amino-4-(2-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

OMFRQEMZOQGSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)Br

Origin of Product

United States

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